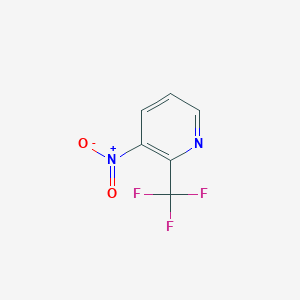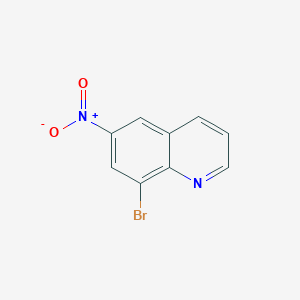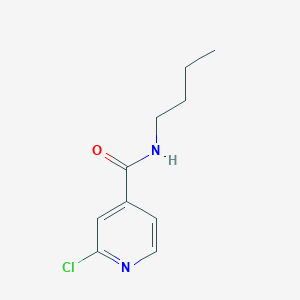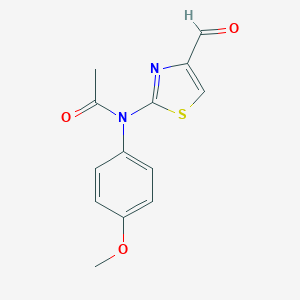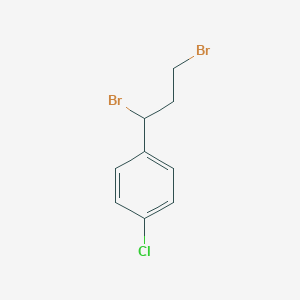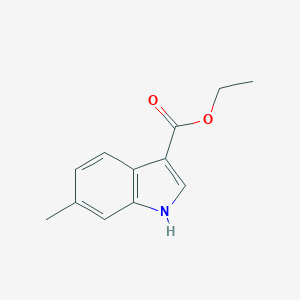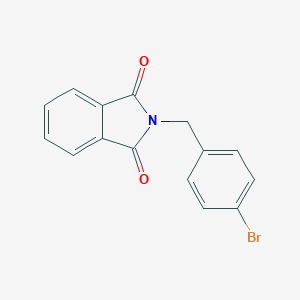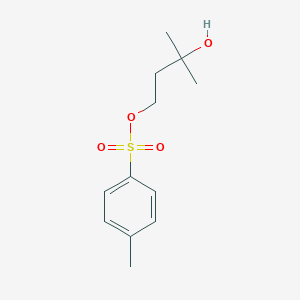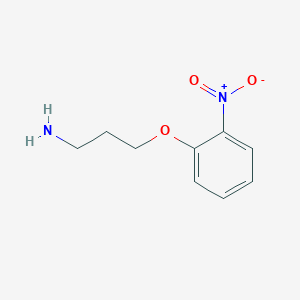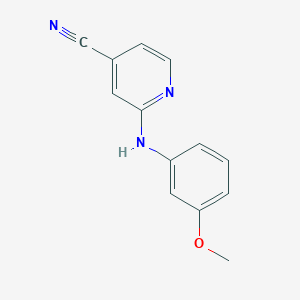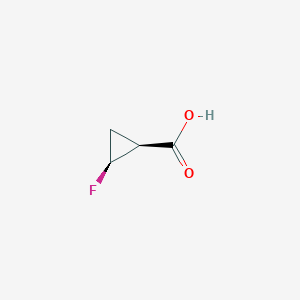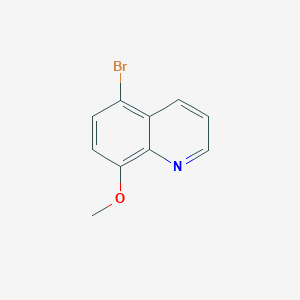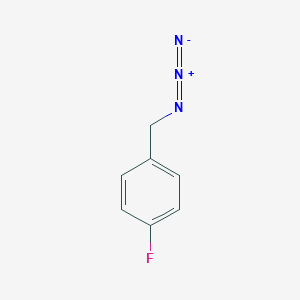
Methanone, (5-chloro-2-thienyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-chloro-2-thienyl)phenyl-, also known as CTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methanone, (5-chloro-2-thienyl)phenyl- has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. Methanone, (5-chloro-2-thienyl)phenyl- has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Methanone, (5-chloro-2-thienyl)phenyl- has been found to have various biochemical and physiological effects. In vitro studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. In vivo studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can reduce tumor growth, inflammation, and viral replication. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methanone, (5-chloro-2-thienyl)phenyl- in lab experiments is its versatility as a reagent for organic synthesis. Methanone, (5-chloro-2-thienyl)phenyl- can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of complex organic compounds. However, one of the limitations of using Methanone, (5-chloro-2-thienyl)phenyl- is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on Methanone, (5-chloro-2-thienyl)phenyl-. One area of interest is the development of Methanone, (5-chloro-2-thienyl)phenyl--based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the synthesis of novel polymers and organic materials using Methanone, (5-chloro-2-thienyl)phenyl- as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.
Conclusion:
In conclusion, Methanone, (5-chloro-2-thienyl)phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of Methanone, (5-chloro-2-thienyl)phenyl- has been optimized to achieve high yields and purity. Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, and has been used as a building block for the synthesis of novel polymers and organic materials. However, further studies are needed to fully understand the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.
Aplicaciones Científicas De Investigación
Methanone, (5-chloro-2-thienyl)phenyl- has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a building block for the synthesis of novel polymers and organic materials. In organic synthesis, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a versatile reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
56824-84-1 |
|---|---|
Nombre del producto |
Methanone, (5-chloro-2-thienyl)phenyl- |
Fórmula molecular |
C11H7ClOS |
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
(5-chlorothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
HGDKOUQMGFUNRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
